molecular formula C13H8ClIN2O2S B13024569 1-(Phenylsulfonyl)-7-chloro-2-iodo-5-azaindole

1-(Phenylsulfonyl)-7-chloro-2-iodo-5-azaindole

Cat. No.: B13024569
M. Wt: 418.64 g/mol
InChI Key: PABYTSYMVFVGLT-UHFFFAOYSA-N
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Description

7-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure

Preparation Methods

The synthesis of 7-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of a pyrrolo[3,2-c]pyridine derivative followed by sulfonylation. The reaction conditions often involve the use of halogenating agents such as iodine and chlorine, and sulfonylating agents like phenylsulfonyl chloride. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of materials with specific chemical properties, such as catalysts or ligands in industrial processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various binding interactions, while the halogen atoms can be involved in halogen bonding. These interactions can affect molecular pathways and biological processes, making the compound useful in mechanistic studies.

Comparison with Similar Compounds

Similar compounds to 7-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine include:

    4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.

    4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine: This compound features a boron-containing group, offering different reactivity and applications.

The uniqueness of 7-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine lies in its specific combination of halogen atoms and the phenylsulfonyl group, which provides distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C13H8ClIN2O2S

Molecular Weight

418.64 g/mol

IUPAC Name

1-(benzenesulfonyl)-7-chloro-2-iodopyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H8ClIN2O2S/c14-11-8-16-7-9-6-12(15)17(13(9)11)20(18,19)10-4-2-1-3-5-10/h1-8H

InChI Key

PABYTSYMVFVGLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=CC(=C32)Cl)I

Origin of Product

United States

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